3-(Cyclopentylamino)propanoic acid
Overview
Description
3-(Cyclopentylamino)propanoic acid is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a derivative of β-alanine, where the amino group is substituted with a cyclopentyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired carboxylic acid . The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentylamino)propanoic acid undergoes various chemical reactions typical of carboxylic acids and amines. These include:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Cyclopentylamino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopentyl substitution on amino acids and their derivatives.
Medicine: Research into potential therapeutic applications, although no specific medical uses are currently documented.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action for 3-(Cyclopentylamino)propanoic acid is not well-documented. as a derivative of β-alanine, it may interact with similar molecular targets and pathways. β-Alanine is known to be involved in the synthesis of carnosine, which acts as a buffer in muscle tissues. The cyclopentyl substitution could potentially alter its interaction with enzymes and receptors .
Comparison with Similar Compounds
3-Cyclopentylpropionic Acid: A similar compound where the amino group is replaced with a hydrogen atom.
β-Alanine: The parent compound without the cyclopentyl substitution.
Comparison: 3-(Cyclopentylamino)propanoic acid is unique due to the presence of the cyclopentyl group, which can significantly alter its chemical properties and biological activity compared to its parent compound, β-alanine. This substitution can affect its solubility, reactivity, and interaction with biological molecules.
Properties
IUPAC Name |
3-(cyclopentylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)5-6-9-7-3-1-2-4-7/h7,9H,1-6H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAFAOTXUBGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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